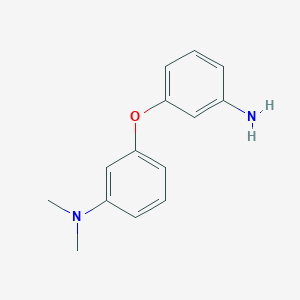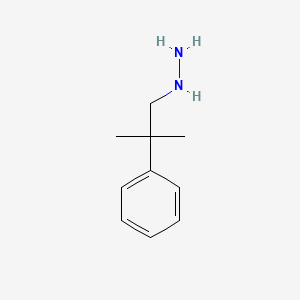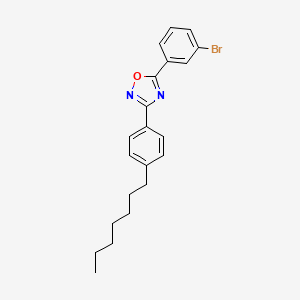
5-(3-Bromophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromophenyl group at the 5-position and a heptylphenyl group at the 3-position of the oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromobenzohydrazide with 4-heptylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids may be employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.
Aplicaciones Científicas De Investigación
5-(3-Bromophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl and heptylphenyl groups contribute to its binding affinity and specificity. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-3-(4-heptylphenyl)-1,2,4-oxadiazole: Lacks the bromine atom, leading to different reactivity and properties.
5-(3-Chlorophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine, affecting its chemical behavior.
5-(3-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Substitution of the heptyl group with a methyl group alters its physical and chemical properties.
Uniqueness
5-(3-Bromophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole is unique due to the presence of both bromophenyl and heptylphenyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H23BrN2O |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-3-(4-heptylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23BrN2O/c1-2-3-4-5-6-8-16-11-13-17(14-12-16)20-23-21(25-24-20)18-9-7-10-19(22)15-18/h7,9-15H,2-6,8H2,1H3 |
Clave InChI |
GQJVJICTLGXGNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12444818.png)
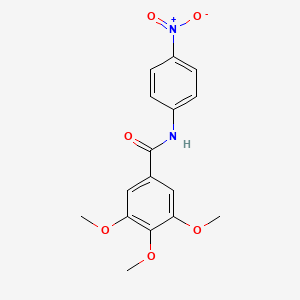
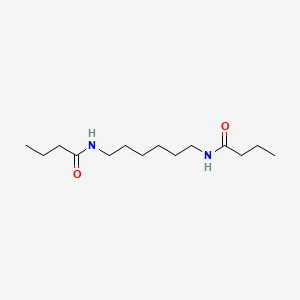
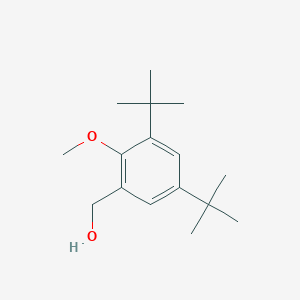
![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)

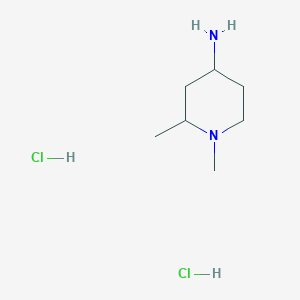
![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)


![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)
